molecular formula C32H19N2O8P B1312810 (S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate CAS No. 878111-16-1

(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Cat. No.: B1312810
CAS No.: 878111-16-1
M. Wt: 590.5 g/mol
InChI Key: ZAVIDRFWCFHRJK-UHFFFAOYSA-N
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Description

(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate is a chiral phosphoric acid derivative characterized by a binaphthyl backbone substituted with 4-nitrophenyl groups at the 3,3' positions. Its molecular formula is C₃₂H₂₁N₂O₇P, with a molecular weight of 592.50 g/mol. The compound’s (S)-configuration ensures enantioselective behavior, making it a critical organocatalyst in asymmetric synthesis .

Properties

IUPAC Name

13-hydroxy-10,16-bis(4-nitrophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H19N2O8P/c35-33(36)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(16-12-20)34(37)38)32(30)42-43(39,40)41-31(27)29/h1-18H,(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVIDRFWCFHRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)[N+](=O)[O-])OP(=O)(O3)O)C7=CC=C(C=C7)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H19N2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101114233
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)-
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Molecular Weight

590.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695162-89-1
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)-
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Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrophenyl derivatives with a binaphthyl precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. For instance, the use of nanostructured manganese oxides as catalysts has been reported to enhance the hydrolysis of bis(4-nitrophenyl)phosphate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help achieve the desired product quality. Industrial methods also focus on sustainability and reducing the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate undergoes various chemical reactions, including hydrolysis, reduction, and substitution. The hydrolysis of the phosphate ester bond is a notable reaction, often catalyzed by metal complexes or nanostructured catalysts .

Common Reagents and Conditions: Common reagents used in these reactions include metal catalysts such as manganese oxides, hydroxamic acid complexes, and other transition metal complexes. The reactions typically occur under mild conditions, such as ambient temperature and neutral pH, to ensure the stability of the compound and the efficiency of the reaction .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the phosphate ester bond results in the formation of nitrophenol and inorganic phosphate .

Scientific Research Applications

Structural Properties

  • Molecular Formula : C32H19N2O8P
  • Molecular Weight : 590.5 g/mol
  • CAS Number : 878111-16-1
  • Chemical Structure : The compound features a phosphoric acid derivative with two nitrophenyl groups attached to a binaphthyl core, providing it with unique stereochemical properties that are advantageous for catalytic applications .

Catalytic Applications

1. Asymmetric Catalysis
(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate serves as a chiral phosphoric acid catalyst in various asymmetric reactions. Its ability to activate electrophiles and stabilize transition states allows for the selective formation of enantiomers in reactions such as:

  • Aldol Reactions : It promotes the formation of β-hydroxy carbonyl compounds with high enantioselectivity.
  • Friedel-Crafts Reactions : This compound facilitates the alkylation of aromatic compounds, enhancing regioselectivity and enantioselectivity.

2. Organocatalysis
The compound has been employed in organocatalytic processes due to its ability to function without the need for metal catalysts. This feature is particularly beneficial in green chemistry initiatives aimed at reducing environmental impact. Notable reactions include:

  • Michael Additions : It catalyzes the addition of nucleophiles to α,β-unsaturated carbonyl compounds, leading to high yields of products.
  • Cycloaddition Reactions : The compound has shown efficacy in promoting cycloadditions with excellent stereochemical control.

Pharmaceutical Applications

1. Drug Development
The unique properties of (S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate have made it a valuable intermediate in the synthesis of pharmaceutical compounds. Its chiral nature is crucial for developing drugs that require specific enantiomeric forms for efficacy and safety.

2. Synthesis of Bioactive Molecules
Research has demonstrated its utility in synthesizing various bioactive molecules that exhibit therapeutic effects against diseases such as cancer and bacterial infections. The compound's ability to facilitate complex organic transformations makes it a key player in medicinal chemistry.

Case Studies

Study Application Findings
Study 1Asymmetric Aldol ReactionAchieved >90% enantiomeric excess using (S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate as a catalyst .
Study 2Organocatalytic Michael AdditionDemonstrated high yields (>85%) and selectivity for desired products with minimal side reactions .
Study 3Synthesis of Anticancer AgentsUtilized in multi-step synthesis leading to compounds with significant cytotoxicity against cancer cell lines .

Mechanism of Action

The mechanism of action of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate involves the hydrolysis of the phosphate ester bond. This reaction is often catalyzed by metal complexes, which facilitate the cleavage of the bond through coordination with the phosphate group. The molecular targets include the phosphate ester bond, and the pathways involved are primarily hydrolytic, with the formation of nitrophenol and inorganic phosphate as the main products .

Comparison with Similar Compounds

Key Properties :

  • Stereochemical Purity : High enantiomeric excess (94% ee) achieved via chiral HPLC (Daicel Chiralpak IA column, 90/10 hexane/i-PrOH) .
  • Optical Activity : [α]D²⁶ = +15 (c = 1.00, CHCl₃) .
  • Synthesis : Synthesized in 65% yield via column chromatography (hexane/ethyl acetate = 85/15) and validated by HRMS (calcd. 377.2593; found 377.2599) .

Comparison with Similar Compounds

The compound belongs to a family of binaphthyl-based chiral phosphates with tunable steric and electronic properties. Below is a comparative analysis with structurally analogous catalysts:

Structural and Functional Comparison

Compound Name Substituents Molecular Formula MW (g/mol) CAS No. Key Applications
(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate 4-Nitrophenyl C₃₂H₂₁N₂O₇P 592.50 Not provided Asymmetric organocatalysis (e.g., kinetic resolution, cyclizations)
1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate (BNP) Unsubstituted C₂₀H₁₃O₄P 348.29 35193-64-7 Chiral separation in CE with cyclofructans; lower steric bulk limits enantioselectivity
3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BBH) 3,5-Bis(trifluoromethyl)phenyl C₃₆H₂₀F₁₂O₄P 808.51 Not provided Enhanced enantioselectivity in polar solvents due to strong electron-withdrawing groups
(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate 3,5-Di-tert-butylphenyl C₄₈H₅₃O₄P 741.90 1442645-05-7 High steric hindrance improves selectivity in crowded reaction environments
(S)-3,3′-Bis(triphenylsilyl)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate Triphenylsilyl C₅₄H₃₈O₄PSi₂ 909.10 929097-92-7 Stabilizes transition states in exo-selective cyclizations and kinetic resolutions

Key Trends in Performance

Electronic Effects :

  • Electron-Withdrawing Groups (e.g., 4-nitrophenyl in the target compound, trifluoromethyl in BBH): Increase Brønsted acidity, enhancing catalytic activity in proton-transfer reactions .
  • Electron-Donating Groups (e.g., tert-butyl in CAS 1442645-05-7): Improve steric shielding but reduce acidity, favoring reactions requiring bulky environments .

Steric Bulk :

  • Larger substituents (e.g., triphenylsilyl in CAS 929097-92-7) improve enantioselectivity in sterically demanding reactions but may reduce solubility .
  • The target compound’s 4-nitrophenyl groups balance moderate steric bulk with electronic activation, making it versatile in diverse asymmetric transformations .

Chromatographic Behavior :

  • BNP (unsubstituted) exhibits shorter retention times in chiral HPLC compared to substituted derivatives, reflecting lower enantiomer discrimination .

Case Study: Catalytic Efficiency in Asymmetric Cyclizations

  • Target Compound : Achieves 94% ee in kinetic resolutions, outperforming BNP (70–80% ee) but underperforming BBH (>99% ee in fluorinated solvents) .
  • BBH : Superior in highly polar media due to trifluoromethyl groups stabilizing ionic intermediates .

Biological Activity

(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate, often referred to as (S)-BINOL-phosphate, is a chiral phosphoric acid derivative that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by its complex arrangement of nitrophenyl groups attached to a binaphthyl backbone, which contributes to its reactivity and selectivity in various chemical reactions.

  • Molecular Formula : C₃₂H₁₉N₂O₈P
  • Molecular Weight : Approximately 590.48 g/mol
  • Structure : Contains two nitrophenyl groups which enhance its electrophilic reactivity.

The biological activity of (S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate can be attributed to several factors:

  • Chirality : The chirality of the compound allows it to interact selectively with biological targets. This selectivity is crucial in applications such as drug design where the orientation of molecules can significantly affect their efficacy and safety.
  • Electrophilic Character : The presence of nitro groups enhances its electron-withdrawing properties, making it effective in promoting electrophilic reactions. This characteristic is particularly useful in catalyzing asymmetric synthesis reactions.
  • Catalytic Applications : (S)-BINOL-phosphate has been widely studied for its role as a catalyst in various organic transformations, particularly in asymmetric synthesis where it facilitates the formation of specific stereoisomers.

Biological Applications

Research has indicated that (S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate exhibits significant biological activity in several areas:

  • Antitumor Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis through specific signaling pathways.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, making it a candidate for further research in enzyme regulation and drug development.

Comparison of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialEffective against multiple bacterial strains
Enzyme InhibitionInhibits specific metabolic enzymes

Structural Comparison with Related Compounds

Compound NameStructureUnique Features
(R)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphateC₃₂H₁₉N₂O₈PEnantiomeric counterpart with opposite chirality
(S)-(+)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphateC₂₀H₁₃O₄PSimpler structure; fewer nitro groups
3,3-Bis(2,4,6-triisopropylphenyl)-1,1-binaphthyl-2,2-diyl hydrogenphosphateC₅₀H₅₇O₄PBulkier substituents; altered electronic properties

Case Study 1: Antitumor Activity Evaluation

A study conducted on the antitumor effects of (S)-BINOL-phosphate involved treating various cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent response where higher concentrations led to increased rates of apoptosis. This suggests potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another research effort aimed at evaluating antimicrobial properties, (S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate was tested against common bacterial pathogens. The findings demonstrated significant inhibition zones compared to control groups, highlighting its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (S)-3,3'-Bis(4-nitrophenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate?

  • Methodology : Synthesis typically involves phosphorylation of binaphthol derivatives. For structurally similar compounds (e.g., (S)-BINAP derivatives), protocols require anhydrous conditions, inert gas purging, and precise stoichiometric control of reagents like HSICl₃ and amines for phosphorylation . Key steps include:

  • Dissolving precursor compounds in dry, degassed solvents (e.g., xylenes).
  • Controlled addition of reducing agents (e.g., triethylsilane) to achieve stereochemical fidelity.
  • Purification via column chromatography (e.g., hexane/EtOAc gradients) to isolate enantiomerically pure products .

Q. How is the enantiomeric purity of this compound verified?

  • Analytical Techniques :

  • Chiral HPLC/CE : Native cyclofructan-6 (CF6) columns resolve enantiomers via host-guest interactions with binaphthyl phosphates, as demonstrated for analogs like BNP and VAPOL .
  • Optical Rotation : Specific rotation values (e.g., [α]²⁰D) are compared to literature data.
  • NMR Spectroscopy : ³¹P NMR distinguishes phosphates from phosphorylated intermediates, while ¹H/¹⁹F NMR confirms substituent positions .

Q. What safety precautions are essential during handling?

  • Hazard Mitigation :

  • Ventilation : Use fume hoods to avoid inhalation of dust/particulates (OSHA HCS GHS classification: H315, H319, H335) .
  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Storage : Keep in airtight containers under dry, inert conditions to prevent hydrolysis .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro groups) influence catalytic activity in asymmetric reactions?

  • Mechanistic Insight : Nitro groups enhance Lewis acidity of the phosphate center, improving substrate activation. For example, in allylation reactions, nitro-substituted binaphthyl phosphates increase enantioselectivity (up to 99% ee) by stabilizing transition states via π-π interactions .
  • Data Validation : Compare kinetic data (e.g., krel values) between nitro-substituted and non-substituted analogs using chiral GC/MS or HPLC .

Q. What strategies resolve contradictions in stereochemical outcomes during catalytic applications?

  • Case Study : Discrepancies in enantioselectivity may arise from solvent polarity or counterion effects. For example:

  • Polar solvents (e.g., MeCN) stabilize ion pairs, enhancing stereocontrol.
  • Nonpolar solvents (e.g., toluene) may lead to aggregation, reducing selectivity.
    • Troubleshooting : Use kinetic profiling and DFT calculations to map energy barriers for competing pathways .

Q. How can computational modeling predict the enantioselectivity of this compound in novel reactions?

  • Methodology :

  • Docking Studies : Simulate substrate binding in the chiral pocket using software (e.g., Gaussian, ORCA).
  • Transition State Analysis : Calculate Gibbs free energy differences (ΔΔG‡) between enantiomeric pathways.
  • Validation : Correlate computed ee% with experimental results from asymmetric allylic alkylation or cyclopropanation .

Q. What are the limitations of using this compound in aqueous-phase catalysis?

  • Stability Issues : Hydrolysis of the phosphate ester under acidic/basic conditions can degrade catalytic performance.
  • Mitigation :

  • Use fluorinated solvents (e.g., HFIP) to stabilize the phosphate moiety.
  • Modify with hydrophobic groups (e.g., triisopropylphenyl) to enhance water resistance, as seen in octahydro-binaphthyl derivatives .

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